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molecular formula C7H9N3O2 B8288653 5,6-Dihydro-4-methoxyfuro[2,3-d]pyrimidin-2-amine

5,6-Dihydro-4-methoxyfuro[2,3-d]pyrimidin-2-amine

Cat. No. B8288653
M. Wt: 167.17 g/mol
InChI Key: AANWRPPCSQWSCW-UHFFFAOYSA-N
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Patent
US04339267

Procedure details

To a suspension of 27 g of 4-chloro-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine in 500 ml of anhydrous methanol was added 22 g of sodium methoxide and the mixture was heated to reflux (66°) for 5.5 hours. The solvent was then removed under reduced pressure and the residue triturated with water (500 ml) then filtered and rinsed well with water. The solid was air dried to give 20 g of 5,6-dihydro-4-methoxyfuro[2,3-d]pyrimidin-2-amine, m.p. 172°-177°. Two triplet absorptions at 3.42 and 5.02 ppm and a singlet absorption at 4.21 ppm in the nuclear magnetic resonance spectrum (60 MHz), indicated the title compound.
Name
4-chloro-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
22 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[CH2:11][CH2:10][O:9][C:4]=2[N:5]=[C:6]([NH2:8])[N:7]=1.[CH3:12][O-:13].[Na+]>CO>[CH3:12][O:13][C:2]1[C:3]2[CH2:11][CH2:10][O:9][C:4]=2[N:5]=[C:6]([NH2:8])[N:7]=1 |f:1.2|

Inputs

Step One
Name
4-chloro-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine
Quantity
27 g
Type
reactant
Smiles
ClC=1C2=C(N=C(N1)N)OCC2
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
22 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (66°) for 5.5 hours
Duration
5.5 h
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue triturated with water (500 ml)
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
rinsed well with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC=1C2=C(N=C(N1)N)OCC2
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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